

Synthesis of 5-Formylfuran-3-boronic Acid: A Technical Guide

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Compound of Interest

Compound Name: *5-Formylfuran-3-boronic acid*

Cat. No.: B151830

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Abstract

5-Formylfuran-3-boronic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds essential for the synthesis of complex drug molecules.^[1] This technical guide provides a comprehensive overview of the synthesis of **5-Formylfuran-3-boronic acid**, including a proposed synthetic pathway, a detailed, generalized experimental protocol, and its primary application in organic synthesis. While specific, detailed published protocols for the synthesis of **5-Formylfuran-3-boronic acid** are not readily available, the methodologies presented here are based on established principles of boronic acid synthesis.

Introduction

Furan-containing molecules are prevalent in a wide array of pharmaceuticals and biologically active compounds. The introduction of a boronic acid moiety onto the furan ring, particularly in conjunction with other functional groups like an aldehyde, creates a versatile bifunctional reagent. **5-Formylfuran-3-boronic acid**, with its aldehyde group and a boronic acid at the 3-position, is a key intermediate for the synthesis of complex molecular architectures. The aldehyde can be further functionalized through various reactions, while the boronic acid group is a key participant in cross-coupling reactions.^[1]

Properties of 5-Formylfuran-3-boronic Acid

A summary of the key physical and chemical properties of **5-Formylfuran-3-boronic acid** is presented in the table below.

Property	Value	Reference
CAS Number	62306-80-3	[1] [2]
Molecular Formula	C ₅ H ₅ BO ₄	[1] [2]
Molecular Weight	139.90 g/mol	[1]
Appearance	Off-white to light brown solid	[3]
Storage Temperature	Inert atmosphere, store in freezer, under -20°C	[2]

Proposed Synthesis of 5-Formylfuran-3-boronic Acid

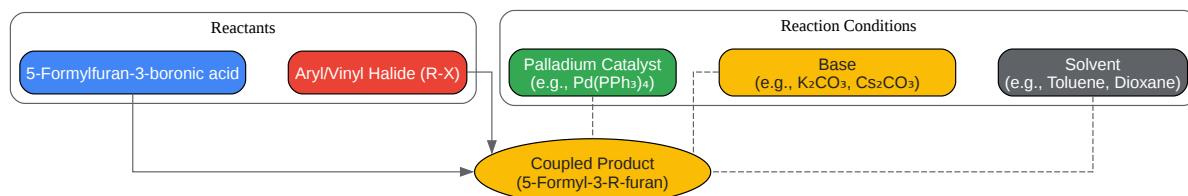
A plausible and commonly employed strategy for the synthesis of heteroaryl boronic acids, including furan boronic acids, is the lithiation-borylation of a suitable precursor.[\[4\]](#)[\[5\]](#)[\[6\]](#) In the case of **5-Formylfuran-3-boronic acid**, the synthesis would likely commence from 3-furaldehyde. The aldehyde group, being sensitive to the organolithium reagents used in the lithiation step, must first be protected. Following protection, a directed ortho-metallation (DoM) or a halogen-lithium exchange at the 5-position of the furan ring can be performed, followed by quenching with a borate ester. Subsequent acidic workup removes the protecting group and hydrolyzes the boronate ester to yield the desired boronic acid.

Synthetic Pathway

The proposed synthetic pathway is illustrated below. This multi-step process involves:

- Protection of the aldehyde group of 3-furaldehyde as an acetal.
- Directed lithiation at the 5-position of the protected furan ring.
- Borylation with a trialkyl borate.

- Deprotection and hydrolysis to yield the final product.



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